molecular formula C24H23N3O2S B2666366 N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide CAS No. 941967-64-2

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

Cat. No. B2666366
CAS RN: 941967-64-2
M. Wt: 417.53
InChI Key: UVDRNPRLUFFAFG-UHFFFAOYSA-N
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Description

“N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide” is a chemical compound . It is a derivative of benzenesulfonamides that combine thiazole and sulfonamide, groups with known antibacterial activity .


Synthesis Analysis

The synthesis of this compound involves the combination of thiazole and sulfonamide . The exact method of synthesis is not available in the retrieved papers.

Mechanism of Action

This compound has been investigated for its antibacterial activity, both in isolation and in complex with the cell-penetrating peptide octaarginine . It displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria .

Future Directions

The future directions for this compound could involve further investigation of its antibacterial activity and potential applications in the treatment of bacterial infections .

properties

IUPAC Name

N-(4-ethoxy-1,3-benzothiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-2-29-20-12-8-13-21-23(20)26-24(30-21)27(17-19-11-6-7-16-25-19)22(28)15-14-18-9-4-3-5-10-18/h3-13,16H,2,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDRNPRLUFFAFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide

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